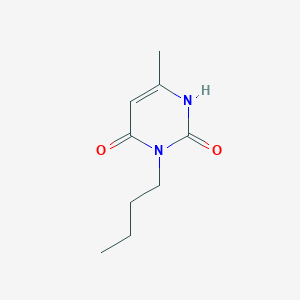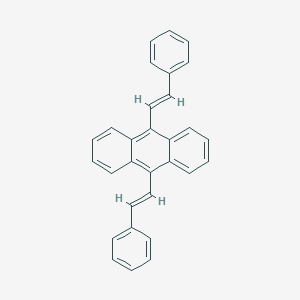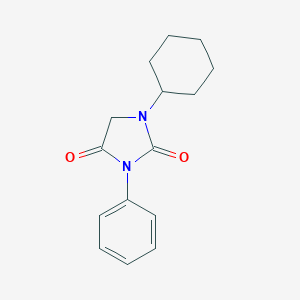
Hydantoin, 1-cyclohexyl-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydantoin, 1-cyclohexyl-3-phenyl-, also known as phenytoin, is a widely used antiepileptic drug that was first synthesized in 1908. It is a member of the hydantoin family, which is a class of heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. Phenytoin is an important drug in the treatment of epilepsy and other neurological disorders, and it has been the subject of extensive scientific research.
Mecanismo De Acción
The exact mechanism of action of Hydantoin, 1-cyclohexyl-3-phenyl- is not fully understood, but it is thought to involve the modulation of voltage-gated sodium channels in the brain. By binding to these channels, Hydantoin, 1-cyclohexyl-3-phenyl- can reduce the influx of sodium ions into neurons, which can help to prevent the spread of abnormal electrical activity that can lead to seizures.
Efectos Bioquímicos Y Fisiológicos
Phenytoin has a number of biochemical and physiological effects in the body. It can alter the metabolism of other drugs, leading to potential drug interactions. It can also cause changes in liver function and blood cell counts. In addition, Hydantoin, 1-cyclohexyl-3-phenyl- can affect the levels of various neurotransmitters in the brain, which can have an impact on mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenytoin has several advantages as a research tool. It is a well-established drug with a known mechanism of action, which makes it useful for studying the effects of sodium channel modulation in the brain. However, there are also limitations to its use, including potential drug interactions and side effects that can complicate experimental results.
Direcciones Futuras
There are many potential future directions for research on Hydantoin, 1-cyclohexyl-3-phenyl-. One area of interest is the development of new drugs that target the same sodium channels as Hydantoin, 1-cyclohexyl-3-phenyl- but with fewer side effects. Another area of research is the investigation of Hydantoin, 1-cyclohexyl-3-phenyl-'s effects on other neurotransmitter systems in the brain, which could have implications for the treatment of psychiatric disorders. Finally, there is ongoing research into the genetic factors that influence the response to Hydantoin, 1-cyclohexyl-3-phenyl- and other antiepileptic drugs, which could lead to personalized treatment approaches for epilepsy and other neurological disorders.
In conclusion, hydantoin, 1-cyclohexyl-3-phenyl- or Hydantoin, 1-cyclohexyl-3-phenyl-, is a widely used antiepileptic drug that has been the subject of extensive scientific research. Its mechanism of action involves the modulation of voltage-gated sodium channels in the brain, and it has a number of biochemical and physiological effects in the body. While there are limitations to its use in lab experiments, there are also many potential future directions for research on Hydantoin, 1-cyclohexyl-3-phenyl-, including the development of new drugs and personalized treatment approaches for neurological disorders.
Métodos De Síntesis
Phenytoin can be synthesized by the condensation of benzil and urea in the presence of sodium ethoxide. The resulting product is then cyclized to form the hydantoin ring. This synthesis method has been used for many years and has been well-established.
Aplicaciones Científicas De Investigación
Phenytoin has been extensively studied for its therapeutic effects in the treatment of epilepsy and other neurological disorders. It has been shown to be effective in controlling seizures and reducing the frequency and severity of epileptic episodes. In addition, Hydantoin, 1-cyclohexyl-3-phenyl- has been investigated for its potential use in the treatment of neuropathic pain, bipolar disorder, and other psychiatric conditions.
Propiedades
Número CAS |
14395-03-0 |
|---|---|
Nombre del producto |
Hydantoin, 1-cyclohexyl-3-phenyl- |
Fórmula molecular |
C15H18N2O2 |
Peso molecular |
258.32 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C15H18N2O2/c18-14-11-16(12-7-3-1-4-8-12)15(19)17(14)13-9-5-2-6-10-13/h2,5-6,9-10,12H,1,3-4,7-8,11H2 |
Clave InChI |
FOHDSCCOYUATRP-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2CC(=O)N(C2=O)C3=CC=CC=C3 |
SMILES canónico |
C1CCC(CC1)N2CC(=O)N(C2=O)C3=CC=CC=C3 |
Otros números CAS |
14395-03-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



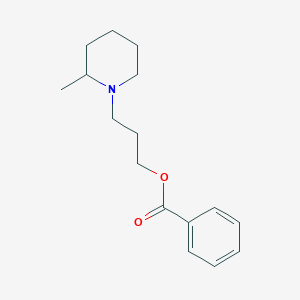
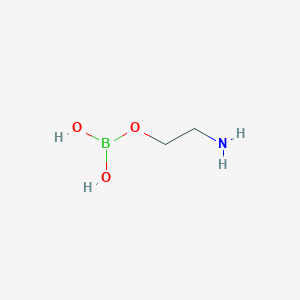
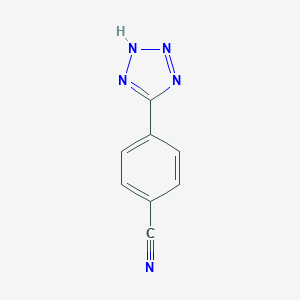
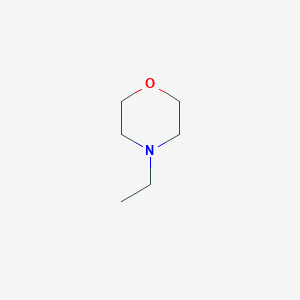

![[(2-Oxoindol-3-yl)amino]urea](/img/structure/B86935.png)
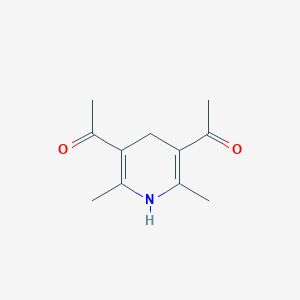
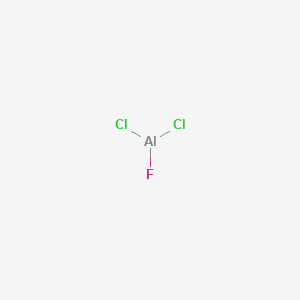

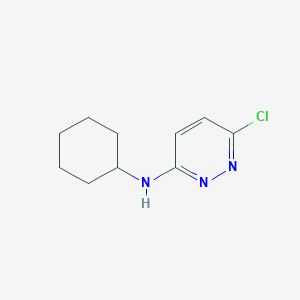
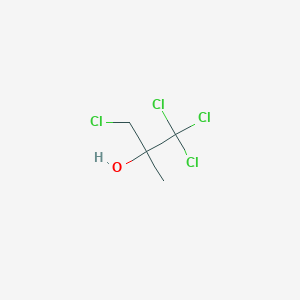
![Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester](/img/structure/B86944.png)
